2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.: 866149-01-1
VCID: VC4152709
InChI: InChI=1S/C19H13ClF4N4O2/c20-14-2-1-3-15(21)13(14)10-30-12-6-4-11(5-7-12)9-26-28-17(29)8-16(19(22,23)24)27-18(28)25/h1-9H,10H2,(H2,25,27)/b26-9+
SMILES: C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F)F
Molecular Formula: C19H13ClF4N4O2
Molecular Weight: 440.78

2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone

CAS No.: 866149-01-1

Cat. No.: VC4152709

Molecular Formula: C19H13ClF4N4O2

Molecular Weight: 440.78

* For research use only. Not for human or veterinary use.

2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone - 866149-01-1

Specification

CAS No. 866149-01-1
Molecular Formula C19H13ClF4N4O2
Molecular Weight 440.78
IUPAC Name 2-amino-3-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Standard InChI InChI=1S/C19H13ClF4N4O2/c20-14-2-1-3-15(21)13(14)10-30-12-6-4-11(5-7-12)9-26-28-17(29)8-16(19(22,23)24)27-18(28)25/h1-9H,10H2,(H2,25,27)/b26-9+
Standard InChI Key OODALGXMGBVYRB-JQAMDZJQSA-N
SMILES C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F)F

Introduction

The compound 2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic molecule that incorporates several functional groups, including an amino group, a methylidene group, a benzyl ether moiety, and a trifluoromethyl group attached to a pyrimidinone ring. This structure suggests potential applications in medicinal chemistry due to its diverse pharmacophores.

Synthesis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidinone ring, introduction of the trifluoromethyl group, and attachment of the benzyl ether moiety. A general approach might involve:

  • Pyrimidinone Formation: This could be achieved through condensation reactions involving appropriate precursors such as urea or guanidine with a suitable aldehyde or ketone.

  • Introduction of Trifluoromethyl Group: This might involve reactions with trifluoromethylating agents.

  • Attachment of Benzyl Ether Moiety: This could be achieved through Williamson ether synthesis or similar methods.

Synthesis Steps

StepReactionReagentsConditions
1Formation of Pyrimidinone RingUrea or Guanidine, Aldehyde/KetoneReflux in Ethanol or similar solvent
2Introduction of Trifluoromethyl GroupTrifluoromethylating AgentLow Temperature, Inert Atmosphere
3Attachment of Benzyl Ether MoietyBenzyl Halide, BaseWilliamson Ether Synthesis Conditions

Biological Activity

While specific biological activity data for this compound are not available in the search results, compounds with similar structures often exhibit a range of biological activities, including antimicrobial, antiviral, or anticancer properties. The presence of a trifluoromethyl group and a benzyl ether moiety could enhance lipophilicity and membrane permeability, potentially influencing its biological activity.

Potential Applications

  • Antimicrobial Agents: The pyrimidinone ring is known for its antimicrobial properties.

  • Anticancer Agents: The trifluoromethyl group can enhance bioavailability and potency in cancer therapy.

  • Antiviral Agents: Similar compounds have shown activity against viral enzymes.

Future Directions

  • Synthetic Optimization: Developing efficient synthesis routes.

  • Biological Evaluation: Assessing its activity against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired properties.

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